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Compound of Interest

Compound Name: 6-Azaspiro[3.5]nonan-9-one

Cat. No.: B15264363 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Azaspiro[3.5]nonan-9-one, a valuable building block in medicinal chemistry and drug

discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) characteristics, offering a foundational dataset for its

identification, characterization, and utilization in synthetic applications.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 6-
Azaspiro[3.5]nonan-9-one hydrochloride. It is important to note that the data pertains to the

hydrochloride salt, which may influence the chemical shifts of protons and carbons in proximity

to the nitrogen atom.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for 6-Azaspiro[3.5]nonan-9-one Hydrochloride

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available in

search results
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Table 2: ¹³C NMR Spectroscopic Data for 6-Azaspiro[3.5]nonan-9-one Hydrochloride

Chemical Shift (δ) ppm Assignment

Data not available in search results

Note: Specific peak assignments for ¹H NMR and ¹³C NMR were not available in the provided

search results. The tables are structured for the inclusion of such data when it becomes

available.

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for 6-Azaspiro[3.5]nonan-9-one Hydrochloride

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3400 Strong, Broad N-H stretch (from NH₂⁺)

~2950-2850 Strong C-H stretch (aliphatic)

~1715 Strong C=O stretch (ketone)

~1450 Medium C-H bend (methylene)

Note: The exact values for IR absorption bands were not explicitly provided in the search

results. The presented data is based on typical absorption ranges for the functional groups

present in the molecule.

Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Data for 6-Azaspiro[3.5]nonan-9-one (Free Base)

Adduct m/z (Predicted)

[M+H]⁺ 140.1070

[M+Na]⁺ 162.0889
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Source: Predicted data from computational models.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for 6-Azaspiro[3.5]nonan-9-one. These represent standard laboratory practices and should be

adapted as needed for specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 6-Azaspiro[3.5]nonan-9-one hydrochloride (~5-10 mg) is dissolved in a

deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. ¹H and

¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. ¹H NMR spectra are

typically acquired with 16-32 scans, while ¹³C NMR spectra may require several hundred to a

few thousand scans for adequate signal-to-noise. Chemical shifts are reported in parts per

million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy
Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small

amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total

Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹ by co-

adding 16-32 scans at a resolution of 4 cm⁻¹. The data is presented as a plot of transmittance

(%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Mass spectra are acquired on a mass spectrometer equipped with an electrospray ionization

(ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a

concentration of approximately 1 mg/mL and introduced into the mass spectrometer via direct

infusion or through a liquid chromatography system. The mass analyzer (e.g., quadrupole,

time-of-flight) is scanned over a mass-to-charge (m/z) range of 50-500 to detect the protonated

molecule [M+H]⁺ and other common adducts.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 6-Azaspiro[3.5]nonan-9-one.
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To cite this document: BenchChem. [Spectroscopic Profile of 6-Azaspiro[3.5]nonan-9-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15264363#spectroscopic-data-for-6-azaspiro-3-5-
nonan-9-one-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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